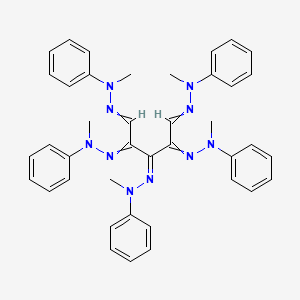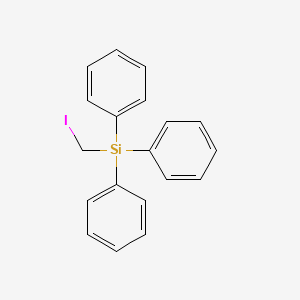
3,3,4,4-Tetrachlorooxolan-2-one;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetrachlorooxolan-2-one;tungsten: is a compound that combines an organic molecule, 3,3,4,4-tetrachlorooxolan-2-one, with the metal tungsten
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrachlorooxolan-2-one involves the chlorination of oxolan-2-one under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The tungsten component can be introduced through a subsequent reaction where tungsten hexachloride is reacted with the organic molecule in a suitable solvent.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tungsten center, leading to the formation of tungsten oxides.
Reduction: Reduction reactions can convert tungsten(VI) to lower oxidation states, which can be useful in catalytic applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Tungsten trioxide.
Reduction: Lower oxidation state tungsten complexes.
Substitution: Functionalized oxolan-2-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The tungsten component can act as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound’s ability to undergo redox reactions can be exploited in the development of antimicrobial agents.
Drug Delivery: Functionalized derivatives of the compound can be used in drug delivery systems due to their stability and reactivity.
Industry:
Coatings: The compound can be used in the formulation of protective coatings due to its chemical resistance.
Electronics: Its unique electronic properties make it suitable for use in electronic devices and sensors.
Mecanismo De Acción
The mechanism by which 3,3,4,4-tetrachlorooxolan-2-one;tungsten exerts its effects is primarily through its ability to undergo redox reactions. The tungsten center can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial in catalytic applications where the compound can activate substrates and promote chemical transformations. The molecular targets and pathways involved include electron-rich substrates and redox-active sites in biological systems.
Comparación Con Compuestos Similares
3,3’,4,4’-Tetrachlorobiphenyl: A chlorinated biphenyl compound with similar chlorination patterns.
3,3’,4,4’-Tetrachlorocarbanilide: A chlorinated urea derivative with similar structural features.
Uniqueness: 3,3,4,4-Tetrachlorooxolan-2-one;tungsten is unique due to the presence of both an organic chlorinated ring and a tungsten metal center. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and materials science.
Propiedades
Número CAS |
18131-84-5 |
|---|---|
Fórmula molecular |
C4H2Cl4O2W |
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
3,3,4,4-tetrachlorooxolan-2-one;tungsten |
InChI |
InChI=1S/C4H2Cl4O2.W/c5-3(6)1-10-2(9)4(3,7)8;/h1H2; |
Clave InChI |
PFYYDGZWPOLHAS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(=O)O1)(Cl)Cl)(Cl)Cl.[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


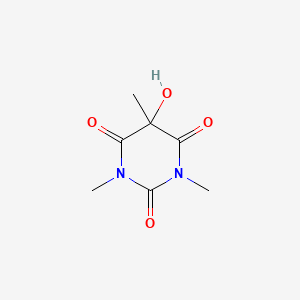

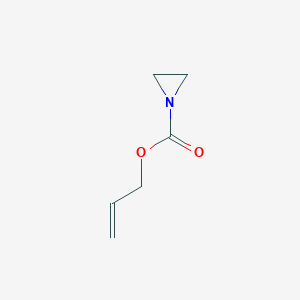
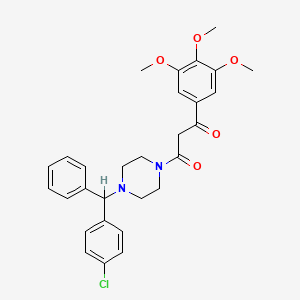
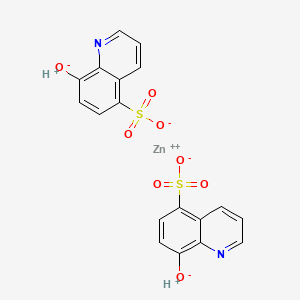
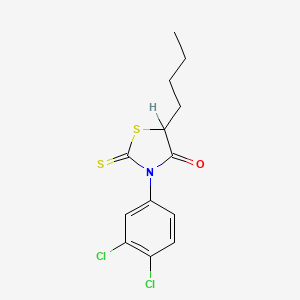
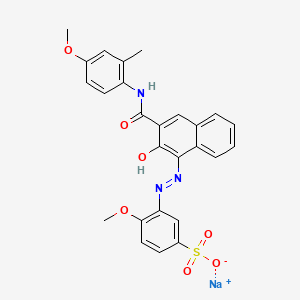

![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
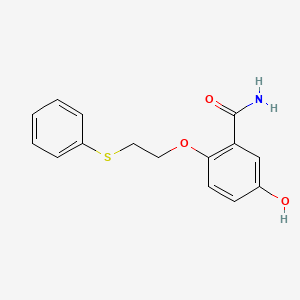
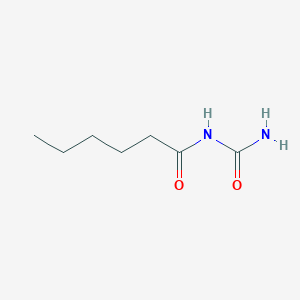
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
